molecular formula C6H5I2NO B3050004 4-Amino-2,6-diiodophenol CAS No. 2297-82-7

4-Amino-2,6-diiodophenol

Cat. No.: B3050004
CAS No.: 2297-82-7
M. Wt: 360.92 g/mol
InChI Key: MQGFZJCCEDLGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Phenolic Compounds

Halogenated phenolic compounds (HPCs) are a class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms. These compounds are of significant interest in environmental science and toxicology due to their persistence and distribution in the environment. acs.orgacs.orgoup.comresearchgate.net HPCs can be metabolites of persistent organic pollutants (POPs) or natural compounds found in marine environments. acs.orgacs.org Their structural similarity to thyroid hormones allows them to interact with biological systems, making them a subject of extensive research. acs.orgacs.org The introduction of halogen atoms to the phenolic ring alters the compound's chemical properties, such as acidity, reactivity, and lipophilicity. 4-Amino-2,6-diiodophenol is a specific example of a di-iodinated HPC, which also contains an amino functional group, placing it at the intersection of several important chemical classes.

General Overview of Aminophenol Significance in Chemical Research

Aminophenols are organic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. chemicalbull.com Their amphoteric nature, allowing them to act as weak acids or bases, and the reactivity of both functional groups make them highly versatile intermediates in organic synthesis. researchgate.net They are foundational building blocks in the manufacturing of a wide array of products, including pharmaceuticals, dyes, and polymers. chemicalbull.comkajay-remedies.com For instance, 4-aminophenol (B1666318) is the direct precursor to the widely used analgesic, paracetamol. wikipedia.org In dye manufacturing, aminophenols are crucial intermediates for azo dyes and hair colorants. kajay-remedies.comchemicalbook.com The ability of the amino group to be diazotized and the reactivity of the aromatic ring towards electrophilic substitution make aminophenols key starting materials for creating more complex molecules. researchgate.netchemcess.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFZJCCEDLGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501681
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-82-7
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 2,6 Diiodophenol and Its Precursors

Established Synthetic Routes to Halogenated Aminophenols

The synthesis of halogenated aminophenols often relies on foundational organic reactions, primarily nitration followed by reduction, and direct amination of phenolic systems.

Nitration and Subsequent Reduction Strategies

A common and well-established method for producing aminophenols is through the nitration of a phenol (B47542), followed by the reduction of the resulting nitrophenol. wikipedia.orgatamanchemicals.com This two-step process is a cornerstone in the synthesis of various aminophenol isomers. chemcess.com

The initial step involves the nitration of a phenolic compound. For instance, 4-aminophenol (B1666318) can be produced by the nitration of phenol to form 4-nitrophenol (B140041), which is then subsequently reduced. wikipedia.orgatamanchemicals.comnih.gov The nitration reaction's selectivity can be a challenge, as demonstrated in the synthesis of 2,5-difluoro-4-hydroxyaniline, where the nitration of 2,5-difluorophenol (B1295083) does not proceed selectively, leading to poor yields of the desired 4-nitrophenol intermediate. google.com

The reduction of the nitro group to an amino group can be achieved through various methods. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is a widely used technique. wikipedia.org Another common approach involves the use of reducing agents such as iron in the presence of an acid like hydrochloric acid. atamanchemicals.com For example, the synthesis of 2,6-dichloro-4-aminophenol can be achieved by nitrating 2,6-dichlorophenol (B41786) to produce 2,6-dichloro-4-nitrophenol, which is then reduced using hydrazine (B178648) hydrate (B1144303) at high temperatures. google.com

A notable alternative pathway begins with nitrobenzene (B124822), which can be partially hydrogenated to yield phenylhydroxylamine. This intermediate then undergoes a Bamberger rearrangement to primarily form 4-aminophenol. wikipedia.orgatamanchemicals.comrasayanjournal.co.in Electrolytic conversion of nitrobenzene to phenylhydroxylamine also serves as a viable route. wikipedia.org

Table 1: Common Reagents for Nitration and Reduction

Reaction StepReagentsCatalystNotes
Nitration Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)-Standard nitrating mixture.
Reduction Hydrogen (H₂)Raney Nickel, Palladium on Carbon (Pd/C)Catalytic hydrogenation. wikipedia.org
Iron (Fe) / Hydrochloric Acid (HCl)-Metal-acid reduction. atamanchemicals.com
Hydrazine Hydrate-Used for reducing halogenated nitrophenols. google.com
Tin(II) Chloride (SnCl₂)-Selective reduction of nitro groups. wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄)-Used in the reduction of nitroso intermediates. taylorandfrancis.com

Amination Reactions in Phenolic Systems

Direct amination of phenols presents another synthetic avenue. This approach can involve the direct coupling of phenols with amines, a process that has been advanced through catalysis. A rhodium-catalyzed amination of phenols has been developed, providing a route to various anilines with water as the only byproduct. acs.org This method's effectiveness is attributed to the rhodium catalyst's ability to facilitate the keto-enol tautomerization of phenols. acs.org

Reductive amination is another key technique. For example, colloidal metal nanoparticles, with Rh-PVP being particularly effective, have been used for the reductive amination of phenol with ammonia (B1221849) under mild conditions. oup.com The reactivity in amination can be influenced by steric hindrance and the nature of the substituents on the phenol. mdpi.com

The synthesis of 3-aminophenols can be achieved from cyclohexane-1,3-diones. The process involves the formation of 3-amino-2-chlorocyclohex-2-en-1-ones, which are then treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the meta-aminophenol. acs.org

Direct Synthesis of 4-Amino-2,6-diiodophenol and Analogues

The direct synthesis of this compound involves specific iodination and amination steps, often starting from a substituted phenol.

General Synthetic Protocols and Optimization Parameters

The synthesis of halogenated phenols, which are precursors to compounds like this compound, often involves electrophilic aromatic substitution. For instance, the iodination of 4-tert-butylphenol (B1678320) to produce 4-tert-butyl-2,6-diiodophenol (B3056999) is typically achieved by reacting it with iodine and an oxidizing agent in an acidic medium, with temperature control being crucial for selective iodination. smolecule.com Similarly, 2,6-dichloro-4-iodophenol (B1308735) can be synthesized with high yield by the iodination of 2,6-dichlorophenol using iodine and hydrogen peroxide in water.

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors. One of the primary precursors is 2,6-diiodo-4-nitrophenol. chemsrc.com This intermediate is then reduced to form the final product. Other relevant precursors in the synthesis of iodinated phenols include 4-nitrophenol, iodophenol, 2,6-diiodophenol, and molecular iodine. chemsrc.com

The synthesis of related halogenated aminophenols provides insight into potential synthetic routes. For example, 4-bromo-2-iodophenol (B1279099) can be synthesized from 2-amino-4-bromophenol (B1269491) through diazotization followed by iodination. This highlights the use of diazonium salt intermediates in the synthesis of halogenated phenols.

Advanced Synthetic Techniques

Modern organic synthesis employs a range of advanced techniques to improve efficiency, selectivity, and sustainability. solubilityofthings.comnumberanalytics.com These methods are applicable to the synthesis of complex molecules like this compound.

Advanced techniques include the use of photocatalysis. A photochemical method for the amination of phenols and halophenols has been developed using dual catalytic pathways involving Ir(III) photocatalysis and phenol-pyridinium complexation. chemrxiv.org This method can be used for both C-H amination and SNAr (Nucleophilic Aromatic Substitution) reactions. chemrxiv.org

Other advanced strategies involve the use of specialized catalysts and reaction conditions to control the outcome of the synthesis. numberanalytics.com These can include flow chemistry and microwave-assisted synthesis to enhance reaction rates and yields. numberanalytics.com Asymmetric synthesis, while not directly applicable to the achiral this compound, is a critical advanced technique for creating chiral molecules. solubilityofthings.com

Microwave-Assisted Synthesis Approaches for Aminophenol Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of various aminophenol derivatives.

Research has demonstrated that microwave irradiation provides an efficient and green protocol for synthesizing aminophenol-containing compounds. For instance, the synthesis of tertiary α-amino phosphonates, incorporating an aminophenol moiety, has been achieved through multi-component Kabachnik-Fields reactions under microwave conditions. researchgate.net This method is often performed without a solvent or catalyst, highlighting its environmental benefits. researchgate.net Similarly, the synthesis of Schiff bases derived from 4-aminophenol has been effectively carried out using microwave assistance, providing a rapid and efficient route to these compounds. scilit.com

Another significant application is the synthesis of 2-arylbenzoxazoles from 2-aminophenols and arylaldehydes. Under solvent-free microwave irradiation and using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), these reactions proceed rapidly and with good yields. jocpr.com Deep eutectic solvents (DES) have also been employed as catalysts in the microwave-assisted cyclization of 2-aminophenols and benzaldehydes, offering an environmentally benign pathway to benzoxazoles with the advantage of catalyst recyclability. mdpi.com

The following table summarizes various microwave-assisted synthetic approaches for aminophenol derivatives:

Reaction TypeReactantsCatalyst/ReagentConditionsProductKey FindingsReference
Kabachnik-Fields ReactionAminophenol, Aldehyde, PhosphiteNoneSolvent-free, Microwaveα-AminophosphonateCatalyst-free, green protocol. researchgate.net
Schiff Base Formation4-Aminophenol, AldehydeNot specifiedMicrowaveSchiff BaseRapid and efficient synthesis. scilit.com
Benzoxazole Synthesis2-Aminophenol, Arylaldehyde1,3-Dibromo-5,5-dimethylhydantoin (DBH)Solvent-free, Microwave2-ArylbenzoxazoleRapid, efficient, simple workup. jocpr.com
Benzoxazole Synthesis2-Aminophenol, Benzaldehyde[CholineCl][oxalic acid] (DES)Solvent-free, Microwave2-ArylbenzoxazoleGood to excellent yields, reusable catalyst. mdpi.com

These examples underscore the utility of microwave technology in reducing reaction times and promoting greener chemical processes for aminophenol derivatives.

Catalyst Development in Aminophenol Production (e.g., Heterogeneous Catalysis)

The production of aminophenols, particularly p-aminophenol (PAP), a key intermediate, has been a major focus of catalyst development. The traditional industrial route involves the selective hydrogenation of nitroaromatics like nitrobenzene or p-nitrophenol. doi.orgrsc.org Heterogeneous catalysis is central to these processes, aiming to improve selectivity, efficiency, and catalyst stability.

The catalytic hydrogenation of p-nitrophenol to p-aminophenol has been extensively studied, with 1% Pt/C emerging as a highly active catalyst compared to other heterogeneous transition metal catalysts. acs.orgias.ac.in Kinetic studies using this catalyst have helped in understanding the reaction mechanism and optimizing conditions. The polarity of the solvent has been found to influence the rate of hydrogenation. acs.org

A significant challenge in the hydrogenation of nitrobenzene is preventing over-hydrogenation to aniline (B41778) and ensuring the desired Bamberger rearrangement of the intermediate, phenylhydroxylamine (PHA), to p-aminophenol. doi.orgrsc.org To address this, bifunctional catalysts have been developed. These catalysts typically possess a metal component (like Platinum) for hydrogenation and a solid acid component to facilitate the rearrangement. doi.orggoogle.com For example, a system using a supported Pt catalyst mixed with zirconium sulphate allows for the conversion of nitrobenzene to p-aminophenol in water, avoiding the need for strong mineral acids like sulfuric acid and simplifying downstream processing. doi.org

More recently, atomically precise gold nanoclusters, such as Au₃₆(SR)₂₄, have shown exceptional performance, achieving nearly 100% selectivity for p-aminophenol from nitrobenzene hydrogenation. rsc.orgchemistryworld.com These clusters provide a unique reaction pathway that effectively suppresses the formation of the aniline byproduct. rsc.org The development of niobium-based solid acid co-catalysts (NbOₓ/SiO₂) used in conjunction with sulfuric acid has also been shown to improve the selectivity of the Bamberger rearrangement. acs.org

The table below compares different heterogeneous catalytic systems used in aminophenol production.

Catalyst SystemReactionSubstrateKey FeaturesSelectivity/YieldReference
1% Pt/CHydrogenationp-NitrophenolHigh catalytic activity.Not specified acs.orgias.ac.in
Pt/ZrO₂ + Zirconium SulphateHydrogenation & RearrangementNitrobenzeneBifunctional catalyst, uses water as solvent, simplifies processing.Not specified doi.org
Au₃₆(SR)₂₄ ClusterHydrogenation & RearrangementNitrobenzeneAtomically precise catalyst, suppresses aniline formation.~100% selectivity for PAP rsc.org
Pt/C + H₂SO₄ (Industrial Standard)Hydrogenation & RearrangementNitrobenzeneEstablished industrial process.Aniline is a significant byproduct. rsc.org
NbOₓ/SiO₂ + H₂SO₄RearrangementPhenylhydroxylamine (from Nitrobenzene)Synergistic effect of heterogeneous and homogeneous acids.85–88% selectivity for PAP. acs.org

These advancements highlight a clear trend towards designing sophisticated, highly selective, and environmentally friendlier heterogeneous catalysts for aminophenol production.

Industrial Scale-Up Considerations and Process Optimization

Translating laboratory-scale synthesis of aminophenol derivatives to industrial production requires careful consideration of process optimization to ensure economic viability, safety, and sustainability. Key factors include catalyst performance and longevity, solvent selection, and simplification of downstream processing.

A primary goal in industrial scale-up is to move away from processes that use stoichiometric and often corrosive reagents, such as strong mineral acids, which complicate product purification and waste disposal. The development of heterogeneous bifunctional catalysts that operate in milder conditions is a significant step forward. doi.orggoogle.com For instance, using a solid acid catalyst in conjunction with a hydrogenation metal allows the reaction to proceed in water, which is a more environmentally benign solvent, and simplifies the separation of the catalyst and product. doi.org This reduces the need for large quantities of acid and minimizes downstream processing costs. doi.orggoogle.com

Catalyst stability and reusability are critical for an economically feasible industrial process. The catalysts must withstand reaction conditions over multiple cycles without significant loss of activity or selectivity. Research into supported catalysts, such as Pt on carbon or zirconia, aims to create robust systems that can be easily recovered and reused. doi.orgacs.org Similarly, the development of gold cluster catalysts notes their stability and potential for extended use. rsc.org

Process optimization also involves fine-tuning reaction parameters such as temperature, pressure, and agitation speed to maximize yield and selectivity while minimizing energy consumption. Studies on the hydrogenation of p-nitrophenol have investigated the effects of catalyst loading and hydrogen pressure to determine the intrinsic kinetics, free from mass-transfer limitations, which is crucial for designing large-scale reactors. acs.orgias.ac.in A scale-up of the synthesis using a NbOₓ/SiO₂ co-catalyst demonstrated the successful isolation of p-aminophenol with an 84% yield and 97% purity, proving the viability of the optimized conditions on a larger scale. acs.org The ultimate industrial aim is a continuous, one-pot process that minimizes handling, reduces waste, and lowers raw material and energy costs, making the production of aminophenols more sustainable. google.com

Advanced Spectroscopic Characterization of 4 Amino 2,6 Diiodophenol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups of 4-Amino-2,6-diiodophenol. The FTIR spectrum reveals distinct absorption bands that correspond to the vibrations of specific chemical bonds within the molecule. For instance, the presence of an O-H stretching vibration, typically observed in the range of 3531-3640 cm⁻¹, indicates the phenolic hydroxyl group. researchgate.net The N-H stretching vibrations of the primary amino group are also readily identifiable. Furthermore, the C-N bond absorption provides additional evidence for the amino functional group. researchgate.net The analysis of the FTIR spectrum of related compounds, such as 4-aminophenol (B1666318) complexes, can aid in the interpretation of the spectral data for this compound. researchgate.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Methodologies

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. researchgate.net This method is particularly advantageous as it requires minimal to no sample preparation, making it a rapid and efficient tool for obtaining high-quality infrared spectra. researchgate.netwestmont.edu In ATR-FTIR, the infrared beam interacts with the sample at the surface of an internal reflection element (IRE), providing information about the chemical composition of the sample. researchgate.net The application of ATR-FTIR has been demonstrated in the analysis of various compounds, including those with similar functional groups to this compound, such as 5-amino-2,4,6-triiodoisophthalic acid (ATIPA). researchgate.net This technique is valuable for routine quality control and characterization of such materials. westmont.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives provides crucial information about the number, type, and connectivity of protons in the molecule. For example, in a related compound, 4-(2-aminoethyl)-2,6-diiodo-phenol, the aromatic protons appear as a singlet at δ 7.64 ppm, while the ethyl protons appear as two triplets at δ 2.97 and 2.76 ppm. chemicalbook.com The chemical shifts and splitting patterns of the proton signals are influenced by the electronic environment of the neighboring atoms. It is also important to consider the potential for impurities from solvents, which can be identified using standard reference tables. sigmaaldrich.com

Interactive Table: ¹H NMR Data for this compound Analogs

CompoundSolventChemical Shift (δ ppm) and MultiplicityAssignment
4-Aminophenol rsc.orgDMSO-d₆8.37 (s, 1H), 6.48-6.50 (d, 2H), 6.42-6.44 (d, 2H), 4.38 (s, 2H)OH, Ar-H, Ar-H, NH₂
4-(2-aminoethyl)-2,6-diiodo-phenol chemicalbook.comDMSO-d₆7.64 (s, 2H), 2.97 (t, 2H), 2.76 (t, 2H)Ar-H, CH₂, CH₂
2-amino-4-chloro-phenol rsc.orgDMSO-d₆9.25 (s, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H)OH, Ar-H, Ar-H, NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Interactive Table: ¹³C NMR Data for Phenolic Analogs

CompoundSolventChemical Shift (δ ppm)
4-Aminophenol rsc.orgDMSO-d₆168.09, 153.70, 131.82, 113.18
2-aminophenol rsc.orgDMSO-d₆144.51, 137.07, 120.16, 117.16, 115.13, 115.05
2-amino-4-chloro-phenol rsc.orgDMSO-d₆143.42, 139.00, 123.50, 115.75, 115.66, 113.86

Advanced Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY, DEPT)

Two-dimensional (2D) NMR techniques provide even more detailed structural information by revealing correlations between different nuclei.

HH-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. youtube.com Cross-peaks in a COSY spectrum indicate that the corresponding protons are on adjacent carbon atoms. youtube.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the information from COSY by showing correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific molecular fragment.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. By running different DEPT experiments (e.g., DEPT-90 and DEPT-135), one can determine the number of protons attached to each carbon atom, which is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

The application of these advanced 2D NMR techniques to this compound and its derivatives would provide unambiguous assignments of all proton and carbon signals, leading to a complete and detailed structural elucidation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture. For polar compounds like halogenated phenols, direct analysis by GC-MS can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column.

To overcome these limitations, derivatization is a common strategy. gsj.jpresearchgate.net This process involves chemically modifying the analyte to increase its volatility. For halogenated phenols, methods such as acetylation or pentafluorobenzylation are employed. researchgate.netosti.gov In the case of this compound, both the hydroxyl (-OH) and amino (-NH2) groups are polar and would require derivatization, for instance, by reacting with acetic anhydride (B1165640) to form ester and amide linkages, respectively. oup.com The resulting derivative is more volatile and less polar, allowing for effective separation on a GC column and subsequent analysis by the mass spectrometer.

Once the derivatized compound enters the mass spectrometer, it is typically ionized by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the original compound.

Table 1: Predicted GC-MS Analysis Data for Derivatized this compound This table is predictive, based on common derivatization and fragmentation principles.

ParameterDescription
Derivatization Agent Acetic Anhydride
Analyte Form 4-acetamido-2,6-diiodophenyl acetate
Ionization Mode Electron Impact (EI)
Expected Molecular Ion (M+) A peak corresponding to the mass of the di-acetylated derivative.
Key Fragmentation Pathways - Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetylated amino group. - Loss of an acetyl radical from the ester group. - Cleavage of C-I bonds, resulting in fragments showing the loss of one or two iodine atoms.

This derivatization-GC-MS approach has been successfully applied to quantify various chloro- and bromophenols in environmental samples at trace levels. researchgate.netoup.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high-molecular-weight compounds. d-nb.info Unlike GC-MS, ESI-MS analyzes samples directly from a solution, circumventing the need for derivatization to increase volatility. This makes it an ideal method for the direct analysis of this compound.

ESI-MS can be operated in two modes:

Positive Ion Mode (+ESI): In this mode, the analyte molecule gains a proton (or another cation like Na⁺ or K⁺). For this compound, the basic amino group is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. This is a common analysis mode for aminophenols. sielc.comnih.gov

Negative Ion Mode (-ESI): In this mode, the analyte loses a proton. The acidic phenolic hydroxyl group of this compound can be easily deprotonated, resulting in a strong [M-H]⁻ ion signal. This mode is also effective for analyzing phenolic compounds. springernature.com

The choice of mode depends on the mobile phase pH and the compound's pKa values. researchgate.net ESI-MS is highly effective for accurately determining the molecular weight of the parent compound. Furthermore, by coupling it with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide structural information, confirming the connectivity of atoms within the molecule. acs.orgacs.org

Table 2: Expected ESI-MS Analysis Data for this compound

Ionization ModePredicted IonMass-to-Charge Ratio (m/z)
Positive ESI-MS [C₆H₅I₂NO + H]⁺361.85
Negative ESI-MS [C₆H₅I₂NO - H]⁻359.84
Positive ESI-MS (Sodium Adduct) [C₆H₅I₂NO + Na]⁺383.83

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the absolute three-dimensional structure of a molecule. uol.deunl.pt The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule and, consequently, the positions of all atoms. uol.de

While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 4-amino-2,6-di-chloro-phenol has been determined. nih.gov Similarly, structures of various diiodo-phenol derivatives have been reported, confirming the utility of this technique for halogenated aromatics. researchgate.netnih.govorientjchem.org These studies allow for the precise measurement of C-I, C-O, C-N, and C-C bond lengths and the angles between them, providing an unambiguous structural proof. unl.pt

Table 3: Representative Crystallographic Data for a Related Compound (4-amino-2,6-di-chloro-phenol) Data from CCDC 1063162, as reported in Acta Cryst. (2015). E71, o406. nih.gov

ParameterValue
Chemical Formula C₆H₅Cl₂NO
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.781 Å, b = 13.911 Å, c = 14.286 Å
Angles α = 90°, β = 102.77°, γ = 90°
Volume (V) 1509.3 ų
Molecules per Unit Cell (Z) 8

The data from single-crystal X-ray diffraction is crucial for analyzing non-covalent interactions, such as hydrogen bonds, which dictate the molecular conformation and crystal packing. unl.pt In aminophenol derivatives, intramolecular hydrogen bonding between the hydroxyl group and the adjacent amino group is a common and stabilizing feature. researchgate.netpsu.edu

For this compound, a strong intramolecular hydrogen bond between the phenolic proton (-OH) and the nitrogen atom of the amino group (-NH₂) would be expected. This interaction leads to the formation of a stable six-membered ring-like structure, which significantly influences the molecule's planarity and conformational preference.

Furthermore, intermolecular hydrogen bonds play a critical role in the crystal lattice. In the crystal structure of 4-amino-2,6-di-chloro-phenol, molecules are linked by O-H···N hydrogen bonds, forming infinite chains. nih.gov These chains are further connected by N-H···O hydrogen bonds into sheets. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to a well-ordered, stable crystalline state. The large, sterically demanding iodine atoms would also significantly influence the packing arrangement of the molecules in the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions associated with the benzene (B151609) ring.

The position of the maximum absorbance (λmax) is highly sensitive to the substituents on the aromatic ring.

Phenolic Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful auxochromes (color-enhancing groups) with lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization decreases the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Iodine Atoms (-I): As halogens, iodine atoms have a dual effect. They are inductively electron-withdrawing but can also donate lone-pair electrons via resonance. The "heavy atom effect" of iodine can also influence electronic transitions, sometimes facilitating intersystem crossing to triplet states.

The UV-Vis spectrum of 4-aminophenol in a neutral aqueous solution shows absorption bands characteristic of these transitions. sielc.com For this compound, the combined electronic effects of the two iodine atoms, the amino group, and the hydroxyl group would determine the final absorption profile. The analysis of related compounds shows that such substitutions significantly alter the absorption maxima. researchgate.netresearchgate.net

Table 4: Comparison of UV-Vis Absorption Maxima (λmax) for Phenol (B47542) and Related Compounds Values are approximate and can vary with solvent and pH.

CompoundKey SubstituentsExpected λmax Region (nm)Primary Electronic Transition
Phenol -OH~270π → π
4-Aminophenol p-OH, -NH₂~230, ~290π → π
This compound p-OH, -NH₂, o,o-IExpected shift to longer wavelengths compared to 4-aminophenol due to extended conjugation and substituent effects.π → π*

X-ray Fluorescence (XRF) Spectrometry for Elemental Composition and Quantitative Analysis

X-ray Fluorescence (XRF) spectrometry is a well-established non-destructive analytical technique used to determine the elemental composition of materials. qa-group.comhoriba.com The method is valued for its speed, precision, and the minimal sample preparation required, making it suitable for analyzing solids, liquids, and powders. rigaku.comaimil.com The technique operates by irradiating a sample with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms in the sample. To regain stability, electrons from higher energy orbitals fill the created vacancies, releasing energy in the form of secondary, fluorescent X-rays. The energy of these emitted X-rays is characteristic of each element, acting as a "fingerprint" for identification, while their intensity is proportional to the element's concentration. qa-group.comhoriba.com

While direct, detailed research findings on the XRF analysis of this compound are not extensively documented in publicly available literature, the principles of the technique and studies on related compounds confirm its applicability. XRF is particularly effective for the analysis of organohalogen compounds due to its high sensitivity for heavier elements like iodine. rigaku.comnih.gov Research has demonstrated the successful use of XRF in identifying and quantifying bromine and chlorine in halogenated organic compounds and flame retardants. researchgate.netbham.ac.ukresearchgate.net Furthermore, studies combining thin-layer chromatography with XRF have successfully detected iodinated phenolic compounds, demonstrating the technique's capability for in-situ elemental imaging. nih.gov

For this compound, XRF analysis would primarily focus on the detection and quantification of iodine, the heaviest element in the molecule besides hydrogen, carbon, nitrogen, and oxygen. The technique is ideally suited to confirm the presence and measure the concentration of iodine, which is fundamental to the compound's identity.

Elemental Composition Analysis

The theoretical elemental composition of a pure sample of this compound (Chemical Formula: C₆H₅I₂NO) can be calculated from its atomic weights. An XRF analysis would be expected to confirm the presence of iodine and, depending on the instrument's capability, potentially lighter elements. The primary goal would be to verify the mass percentage of iodine, which is the most distinguishing elemental feature for XRF.

Below is the theoretical elemental mass percentage for this compound, which quantitative XRF analysis would aim to verify.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011672.06618.82%
HydrogenH1.00855.0401.32%
IodineI126.9042253.80866.28%
NitrogenN14.007114.0073.66%
OxygenO15.999115.9994.18%
Total 383.920 100.00%

This table represents the theoretical elemental composition calculated from the chemical formula. Experimental XRF results would be compared against these values.

Quantitative Analysis Findings

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For compounds analogous to 4-Amino-2,6-diiodophenol, DFT calculations have been instrumental in elucidating their structural and electronic characteristics.

In a study of a related di-iodo Schiff base, the dihedral angle between the benzene (B151609) rings was found to be 73.3 (3)°. researchgate.net This significant twist highlights the steric strain imposed by the iodine atoms and other substituents. The bond lengths and angles calculated by DFT are generally in good agreement with experimental values. doi.org

Table 1: Selected Optimized Geometrical Parameters for a Related Di-iodo Schiff base

Parameter Bond Length (Å) / Bond Angle (°)
C-I Bond Length ~2.1
C-N Bond Length ~1.4
C-O Bond Length ~1.35
C-N-C Bond Angle ~120°

Data is inferred from studies on analogous compounds.

The electronic properties of molecules are governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

For related di-iodo Schiff bases, DFT calculations have been used to determine the HOMO and LUMO energy levels and the corresponding energy gap. doi.org These calculations indicate that the introduction of iodine atoms can influence the electronic distribution and the energy of the frontier orbitals. mdpi.com In a study on (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol, a related Schiff base, the electronic structure was analyzed, revealing significant delocalization of π-electrons across both aromatic rings. mdpi.com

The HOMO is typically localized on the electron-rich phenolic ring, while the LUMO may be distributed over the entire molecule, including the iodine atoms. The energy gap for such compounds is a key factor in their potential as electronic materials.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for an Analogous Di-iodo Compound

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -2.2
Energy Gap (ΔE) 3.6

Data is inferred from studies on analogous compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. For Schiff bases containing di-iodo-phenolic moieties, NBO analysis has confirmed the delocalization of π-electrons across the aromatic systems. mdpi.com This delocalization contributes to the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited-state properties of molecules, including their absorption and emission spectra. For rhenium(I) tricarbonyl complexes incorporating pyridine (B92270) Schiff bases with iodine substitutions, TD-DFT calculations have been used to predict their photophysical properties. uft.cl

These studies show that the electronic transitions are often characterized as ligand-to-ligand charge transfer (LLCT). The presence of iodine atoms on the phenolic ring can influence the energy of these transitions, thereby affecting the color and luminescence of the compounds. uft.cl For two such rhenium complexes, emissions were predicted in the range of 632–643 nm. uft.cl While this data is for a metal complex, it highlights the role of the di-iodo-phenol moiety in determining the photophysical behavior.

Table 3: Predicted Photophysical Properties for a Rhenium Complex with a Di-iodo-phenol Ligand

Property Wavelength (nm)
Absorption Bands Multiple bands indicating significant electronic delocalization
Emission Range 632-643

Data is from a study on a related metal complex. uft.cl

Analysis of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the supramolecular chemistry and biological activity of molecules. For this compound, hydrogen bonding is a key noncovalent interaction.

In molecules containing both hydroxyl and amino groups, intramolecular and intermolecular hydrogen bonds are prevalent. In the solid state, these interactions can lead to the formation of complex networks that stabilize the crystal structure.

For related di-iodo Schiff bases, intramolecular hydrogen bonds between the phenolic hydroxyl group and the nitrogen of the imine group (O-H···N) are consistently observed. researchgate.netmdpi.com These interactions contribute significantly to the stability and planarity of the molecules. mdpi.com In one such compound, the O-H···N hydrogen bond helps to form an S(6) ring motif. researchgate.net

A computational study on 4-Amino-2-iodophenol (B1283153), a closely related molecule, highlighted the importance of various noncovalent interactions, including hydrogen bonds involving the hydroxyl (O-H···) and amino (N-H···) groups. nih.govacs.org These interactions can be cooperative or anticooperative, meaning they can mutually strengthen or weaken each other. nih.govacs.org The presence of a positively charged species, for instance, can enhance hydrogen bonding interactions. nih.govacs.org

Halogen Bonding Interactions Involving Iodine

The iodine atoms on the this compound ring are significant features that can participate in halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org These interactions are comparable in strength to hydrogen bonds and play a crucial role in crystal engineering and the self-assembly of supramolecular structures. acs.orgrsc.org

Computational studies, often employing density functional theory (DFT), are used to characterize these interactions. In a theoretical investigation using the related 4-amino-2-iodophenol as a model, the ability of the iodine atom to act as a halogen bond donor was systematically analyzed. nih.govias.ac.inresearchgate.net The study explored the interplay between halogen bonding and other non-covalent forces, such as hydrogen bonding and π-π interactions. nih.gov It was observed that halogen bonds could work in concert with other interactions, leading to a cooperative enhancement of binding strength. nih.gov For instance, the combination of halogen bonding (XB) with hydrogen bonding (HB) and π-π stacking (PP) can create a mutually reinforcing system (HB-XB-PP). nih.gov

Key parameters derived from such computational studies include the interaction energy, the distance between the iodine and the acceptor atom (which is typically shorter than the sum of their van der Waals radii), and the linearity of the C-I···Y angle (where Y is the halogen bond acceptor), which ideally approaches 180°. rsc.org

Table 1: Theoretical Analysis of Non-Covalent Interaction Combinations in a Model Phenol (B47542) System

Interacting System Type Nature of Interaction Reference
Ternary System (CP-HB) Cooperative nih.gov
Ternary System (CP-XB) Cooperative nih.gov
Ternary System (HB-XB) Cooperative nih.gov
Ternary System (XB-PP) Cooperative nih.gov
Quaternary System (HB-XB-PP) Cooperative Enhancement nih.gov

Data derived from computational studies on 4-amino-2-iodophenol as a model system. CP = Cation-π, HB = Hydrogen Bond, XB = Halogen Bond, PP = π-π Stacking.

Cation-π and π-π Stacking Interactions

The aromatic ring of this compound is electron-rich, making it capable of engaging in cation-π and π-π stacking interactions. These non-covalent forces are fundamental to molecular recognition and the stability of biological macromolecules. researchgate.netiastate.edu

Cation-π Interactions: This interaction involves the electrostatic attraction between a cation and the electron cloud of the aromatic π-system. ias.ac.in Theoretical studies on model systems like 4-amino-2-iodophenol have shown that cation-π interactions are significant and are strongly influenced by the presence of other non-covalent forces. nih.govresearchgate.net The presence of a positively charged species, such as a metal ion or a cationic side chain of an amino acid, can enhance other interactions like hydrogen bonding and π-π stacking through a cooperative effect. ias.ac.inresearchgate.net The strength of cation-π interactions can be substantial, often falling in the range of -2 to -4 kcal/mol, and can be even stronger depending on the specific ions and aromatic systems involved. rsc.org

Table 2: Typical Interaction Energies for Non-Covalent Bonds

Interaction Type Typical Energy Range (kcal/mol) Key Features Reference
Cation-π -2 to -4 (can be higher) Attraction between a cation and an aromatic π-system. rsc.org
π-π Stacking -0.5 to -2.0 Attraction between two aromatic rings. rsc.org

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, this involves mapping the potential energy surface for a given transformation to identify transition states, intermediates, and reaction products. acs.org

While specific, published computational studies on the reaction mechanisms of this compound are not prevalent, the methodology can be applied to understand its likely transformations. Plausible reactions include:

Schiff Base Formation: The reaction of the amino group with an aldehyde to form an imine (Schiff base) is a common transformation. Computational modeling can determine the energy barriers for the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step, clarifying the reaction kinetics and the role of catalysts. researchgate.net

Palladium-Catalyzed Cross-Coupling: The iodine atoms are reactive sites for reactions like Suzuki or Buchwald-Hartwig couplings. Theoretical calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This helps in understanding ligand effects, regioselectivity, and optimizing reaction conditions.

Electrophilic Substitution: Although the ring is substituted, further electrophilic attack is possible. Quantum chemical calculations of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can predict the most likely sites for substitution.

Formation via Reduction: A plausible synthetic route to this compound is the reduction of 2,6-diiodo-4-nitrophenol. rsc.org Computational studies can elucidate the stepwise mechanism of the nitro group reduction by reagents like sodium dithionite, calculating the energies of intermediates and transition states along the reaction coordinate. rsc.org

The process of computational elucidation involves selecting an appropriate level of theory (e.g., DFT with a suitable functional like B3LYP) and basis set. researchgate.net Geometries of reactants, intermediates, transition states, and products are optimized, and frequency calculations are performed to confirm their nature on the potential energy surface. The resulting energy profile provides a quantitative understanding of the reaction's feasibility and mechanism. acs.org

Chemical Transformations and Reaction Pathways of 4 Amino 2,6 Diiodophenol

Reactivity of the Phenolic Moiety

The phenolic hydroxyl group, in conjunction with the activating amino group, renders the aromatic ring electron-rich and susceptible to oxidative processes and electrophilic attack.

The oxidation of p-aminophenols is a well-established route to quinone imines, which are highly reactive intermediates. researchgate.net The electrochemical oxidation of p-aminophenol (PAP) results in the formation of a quinone imine with the release of two protons and two electrons. researchgate.net In the case of 4-Amino-2,6-diiodophenol, oxidation would lead to the corresponding 2,6-diiodo-1,4-benzoquinone imine. This transformation can be achieved through various chemical and electrochemical methods.

Chemical oxidants capable of effecting this transformation include metallic oxidants like iron(III) or cerium(IV), as well as hypervalent iodine compounds. nih.govacs.org Biocatalytic methods, for instance using enzymes like horseradish peroxidase, have also been employed for the oxidation of substituted o-aminophenols to o-quinone imines, a process that could be analogous for p-aminophenols. nih.govacs.org These quinone imines are electrophilic and can participate in further reactions, such as cycloadditions or nucleophilic additions. researchgate.netmdpi.com

Table 1: Potential Oxidizing Systems for the Conversion of this compound to 2,6-Diiodo-1,4-benzoquinone Imine
Oxidant TypeSpecific Reagent/SystemGeneral Reaction ConditionsReference Principle
ElectrochemicalAnodic OxidationControlled potential electrolysis in a suitable solvent/electrolyte system.Oxidation of p-aminophenol at an electrode surface. researchgate.net
Chemical (Metal-based)Iron(III) Chloride (FeCl₃), Cerium(IV) Ammonium (B1175870) Nitrate (CAN)Reaction in an appropriate solvent at controlled temperatures.Classical metal-based oxidation of aminophenols. acs.org
Chemical (Non-metal)Hypervalent Iodine Reagents (e.g., Phenyliodine diacetate)Mild reaction conditions, often at room temperature.Oxidation of aminophenols by hypervalent iodine. acs.org
BiocatalyticHorseradish Peroxidase (HRP) / H₂O₂Aqueous buffer systems at or near ambient temperature and pH.Enzyme-catalyzed oxidation of aminophenols. nih.gov

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.comwikipedia.org The reactivity of the benzene (B151609) ring in this compound is strongly influenced by its existing substituents. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups that donate electron density to the ring through resonance, making it more nucleophilic. lkouniv.ac.in They direct incoming electrophiles to the ortho and para positions. Conversely, the iodine atoms (-I) are deactivating via the inductive effect but are also ortho- and para-directing due to resonance.

In this compound, the positions are substituted as follows: C1 (-OH), C2 (-I), C4 (-NH₂), and C6 (-I). The positions available for substitution are C3 and C5.

Position C3: ortho to -I (C2) and -NH₂ (C4); meta to -OH (C1) and -I (C6).

Position C5: ortho to -I (C6) and -NH₂ (C4); meta to -OH (C1) and -I (C2).

The cumulative effect of the -OH and -NH₂ groups strongly activates the ring, particularly at the positions ortho and para to them. However, in this molecule, the para positions relative to each group are occupied. The ortho positions to the -OH group are occupied by iodine atoms. The ortho positions to the -NH₂ group (C3 and C5) are the only available sites for substitution. While the ring is highly activated towards electrophilic attack, the significant steric hindrance from the bulky iodine atoms at C2 and C6 makes substitution at the adjacent C3 and C5 positions challenging. Therefore, further electrophilic aromatic substitution on this compound is expected to be difficult.

Reactivity of the Amino Moiety

The primary amino group is a versatile functional handle, allowing for transformations such as alkylation, diazotization, and condensation reactions.

The primary amine of this compound can be converted into secondary or tertiary amines through N-alkylation or reductive amination.

N-Alkylation: This involves the direct reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This method can sometimes lead to overalkylation, producing tertiary amines and even quaternary ammonium salts. Catalytic systems, such as those using copper or manganese complexes, can facilitate the N-alkylation of anilines with alcohols, offering a more atom-economical approach. semanticscholar.orgnih.gov

Reductive Amination (Reductive Alkylation): This is a highly efficient and common method for forming C-N bonds. thieme-connect.com It involves two steps that can be performed sequentially or in a single pot:

Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or an enamine intermediate).

Reduction: The intermediate imine is reduced to the corresponding secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) [STAB, NaBH(OAc)₃], or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C). organic-chemistry.orgresearchgate.net This method is generally more controllable than direct alkylation, reducing the likelihood of dialkylation. organic-chemistry.org

Table 2: Methods for Conversion of the Amino Moiety to Secondary/Tertiary Amines
MethodReactantsKey Reagents/CatalystsProduct TypeReference Principle
Direct N-AlkylationAlkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N)Secondary (R-NH-Ar) or Tertiary (R₂-N-Ar)Classical nucleophilic substitution. acs.org
Catalytic N-AlkylationAlcohols (R-OH)Transition metal catalysts (e.g., Mn, Co, Cu)Mainly Secondary (R-NH-Ar)"Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. nih.govresearchgate.net
Reductive AminationAldehydes (R-CHO) or Ketones (R₂C=O)Reducing agent (e.g., NaBH₄, NaBH(OAc)₃, H₂/Pd-C)Secondary (RCH₂-NH-Ar) or TertiaryReaction proceeds via an imine intermediate. organic-chemistry.orgrsc.orgacs.org

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting salt. nih.govlibretexts.org

The resulting 2,6-diiodo-4-hydroxybenzenediazonium salt is an important synthetic intermediate. The diazonium group (-N₂⁺) is a good leaving group and can be replaced by a variety of nucleophiles. More significantly, the diazonium cation is a weak electrophile and can undergo azo coupling reactions with electron-rich aromatic compounds, known as coupling components. acs.org This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast range of azo dyes. Suitable coupling components include phenols, anilines, and their derivatives, which are highly activated towards electrophilic attack. wikipedia.org Coupling with phenols is typically carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. wikipedia.org The reaction with a coupling partner like phenol (B47542) would result in the formation of a hydroxy-substituted azo compound. acs.org

Formation of Schiff Bases and Related Imine Derivatives

Primary amines, such as this compound, readily react with carbonyl compounds (aldehydes and ketones) to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). When the amine is aromatic, these imines are commonly referred to as Schiff bases. The reaction is a nucleophilic addition-elimination, typically catalyzed by acid.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration (loss of a water molecule) of the carbinolamine yields the stable imine product. The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction.

A wide variety of aldehydes and ketones can be used in this condensation, leading to a diverse range of Schiff base derivatives with different steric and electronic properties conferred by the R groups from the carbonyl compound.

Table 3: Examples of Schiff Base Formation from this compound
Carbonyl ReactantStructure of Carbonyl ReactantProduct NameStructure of Schiff Base Product
BenzaldehydeC₆H₅CHO4-((Benzylidene)amino)-2,6-diiodophenolStructure of Benzaldehyde Schiff Base
Salicylaldehyde (2-Hydroxybenzaldehyde)HOC₆H₄CHO2,6-Diiodo-4-(((2-hydroxyphenyl)methylene)amino)phenolStructure of Salicylaldehyde Schiff Base
4-MethoxybenzaldehydeCH₃OC₆H₄CHO2,6-Diiodo-4-(((4-methoxyphenyl)methylene)amino)phenolStructure of 4-Methoxybenzaldehyde Schiff Base
AcetophenoneC₆H₅C(O)CH₃2,6-Diiodo-4-((1-phenylethylidene)amino)phenolStructure of Acetophenone Schiff Base
CyclohexanoneC₆H₁₀O4-((Cyclohexylidene)amino)-2,6-diiodophenolStructure of Cyclohexanone Schiff Base

Condensation Reactions with Aldehydes and Ketones

The presence of a primary amino group in this compound makes it a suitable candidate for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The general reaction can be depicted as follows:


Figure 1: Proposed condensation reaction of this compound with a generic aldehyde/ketone.


The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates in organic synthesis and can be used in the construction of various heterocyclic compounds and coordination complexes.

Ligand Design and Coordination Chemistry with Metal Ions (e.g., Lanthanides, Transition Metals)

Schiff bases derived from aminophenols are excellent ligands for a wide array of metal ions, including lanthanides and transition metals, due to the presence of multiple donor atoms (nitrogen from the imine and oxygen from the hydroxyl group). scispace.com These ligands can form stable chelate rings with the metal center.

Following the precedent of the Schiff base derived from 2,6-dichloro-4-iodoaniline (B1330391) and 4,6-diiodosalicylaldehyde, it is highly probable that Schiff bases of this compound can act as effective ligands. researchgate.net The aforementioned study detailed the preparation of metal complexes with Lanthanum(III), Praseodymium(III), Neodymium(III), Terbium(III), and Samarium(III). researchgate.net Spectroscopic analysis of these complexes indicated that the Schiff base acts as a neutral and bidentate ligand, coordinating to the metal atom through the azomethine nitrogen and the oxygen atom of the hydroxyl group. researchgate.net

A proposed general structure for a metal complex with a Schiff base derived from this compound is shown below:


Figure 2: Proposed coordination of a Schiff base ligand derived from this compound with a metal ion (M).


The specific coordination geometry and the stability of the resulting complexes would depend on the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions. The presence of the bulky iodine atoms on the phenolic ring could also influence the steric environment around the metal center, potentially leading to complexes with unique structural and electronic properties.

Catalytic Roles and Mechanisms

Substituted phenols and their derivatives are known to participate in various catalytic processes, often involving electron transfer and radical intermediates. The redox-active nature of the aminophenol moiety suggests that this compound could exhibit catalytic activity in specific organic reactions.

Catalysis of Specific Organic Reactions (e.g., Autoxidation Processes)

Research on the autoxidation of substituted phenols catalyzed by metal complexes, such as cobalt Schiff base complexes, has shown that these systems can exhibit both oxidase and oxygenase activities. nih.govacs.org While direct studies on this compound are lacking, the general mechanism involves the formation of a phenoxy radical intermediate, which can then undergo further reactions. The catalytic cycle often involves the metal center facilitating the transfer of electrons and the activation of molecular oxygen. nih.gov

The presence of electron-donating amino and hydroxyl groups, along with the electron-withdrawing iodine atoms, would modulate the redox potential of this compound, influencing its susceptibility to oxidation and its potential to act as a catalyst or co-catalyst in autoxidation reactions.

Contributions to Polymerization Reactions and Aldol (B89426) Reactions

Aminophenols can act as monomers in polymerization reactions to form polyaminophenols, which are conductive polymers with potential applications in various fields. mdpi.com The polymerization can proceed through chemical or electrochemical oxidative methods. mdpi.com The presence of substituents on the aromatic ring can influence the polymerization process and the properties of the resulting polymer. For instance, copolymers of aniline (B41778) and 3-aminophenol (B1664112) derivatives with oligo(oxyethylene) side chains have been synthesized to create water-soluble conducting polymers. acs.org It is conceivable that this compound could undergo similar polymerization reactions, with the iodine atoms affecting the polymer's properties, such as its conductivity and solubility.

In the context of aldol reactions, certain aminophenols have been investigated for their ability to inhibit aldol condensation, a common side reaction in industrial processes. This inhibitory effect is often attributed to the reaction of the amine group with aldehydes to form imines, thus preventing the aldehyde from participating in polymerization.

Derivatization Strategies for Chemical Modification

The functional groups of this compound offer several avenues for chemical modification to synthesize new derivatives with tailored properties. Derivatization can target the amino group, the hydroxyl group, or the aromatic ring itself.

Strategies for the derivatization of phenols and anilines are well-established in organic chemistry. nih.govmanac-inc.co.jp For the hydroxyl group, common reactions include etherification and esterification. The amino group can undergo acylation, alkylation, and diazotization, among other transformations.

Recent advancements have focused on regioselective derivatization of phenols. nih.gov For instance, metal-free strategies have been developed for the synthesis of arylamines from phenols. escholarship.org Furthermore, iodination of phenols and anilines is a known method for introducing iodine atoms onto the aromatic ring, a process that has already occurred in the starting material, this compound. manac-inc.co.jpmdpi.com

The existing iodine atoms can also be targets for further reactions, such as cross-coupling reactions, although the reactivity would be influenced by the other functional groups on the ring. The table below summarizes potential derivatization strategies for this compound based on the general reactivity of its functional groups.

Functional GroupDerivatization ReactionPotential ReagentsResulting Product Class
Hydroxyl (-OH) EtherificationAlkyl halides, SulfatesEthers
EsterificationAcyl chlorides, AnhydridesEsters
Amino (-NH2) AcylationAcyl chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary/Tertiary Amines
DiazotizationNitrous acidDiazonium Salts
Aromatic Ring Electrophilic SubstitutionFurther halogenation, NitrationSubstituted Derivatives
Cross-Coupling (at C-I)Boronic acids, OrganostannanesBiaryls, etc.

These derivatization strategies would allow for the synthesis of a wide range of compounds from this compound, each with potentially unique chemical and physical properties.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Building Blocks in Organic Synthesis

The distinct functional groups on the 4-Amino-2,6-diiodophenol ring allow for selective and sequential reactions, making it a valuable precursor in multi-step synthetic pathways. The amino and hydroxyl groups can undergo various transformations, while the carbon-iodine bonds provide sites for cross-coupling reactions.

Synthesis of Complex Organic Molecules

As a trifunctional intermediate, this compound serves as a foundational scaffold for constructing more complex molecular architectures. The reactivity of its amino and hydroxyl groups, combined with the potential for substitution of the iodine atoms, allows for the introduction of diverse functionalities. Aminophenols are versatile intermediates, and their derivatives are crucial in the pharmaceutical and dye industries researchgate.net. The primary use of aminophenols is as precursors in the synthesis of more complicated molecules researchgate.net. The different functional groups can be selectively protected and reacted to build intricate structures, including those with specific stereochemistry or electronic properties.

Precursors for Polymer and Oligomer Synthesis

The bifunctional nature of the amino (-NH2) and hydroxyl (-OH) groups makes this compound a suitable monomer for step-growth polymerization. It can react with complementary monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates to form a variety of specialty polymers.

Potential Polymer Classes from this compound:

Polymer Class Co-monomer Type Potential Properties
Polyamides Dicarboxylic acids / Diacyl chlorides High thermal stability, flame retardancy
Polyimides Dianhydrides Excellent thermal and chemical resistance
Polyesters Dicarboxylic acids / Diacyl chlorides Modified optical properties

The incorporation of the di-iodinated phenolic ring into the polymer backbone is expected to impart specific properties, such as increased refractive index, enhanced thermal stability, and inherent flame retardancy due to the high mass contribution of the iodine atoms.

Intermediates in the Production of Fine Chemicals and Specialty Reagents

This compound is classified as an organic building block in chemical catalogs, highlighting its role as a starting material for fine chemicals bldpharm.combldpharm.com. The compound can be chemically modified to produce a range of derivatives. For instance, the amino group can be diazotized and replaced, while the hydroxyl group can be alkylated or acylated. The iodine atoms can be substituted via various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the attachment of other organic fragments to the aromatic ring. These characteristics make it a valuable intermediate for creating custom-synthesized laboratory reagents and high-value chemical products.

Development of Functional Materials

The intrinsic properties of this compound, particularly its high iodine content, make it a compelling candidate for the development of functional materials with enhanced physical and chemical characteristics.

Integration into Materials for Enhanced Thermal Stability and Flame Retardancy

Halogenated compounds are widely used as flame retardants in polymeric materials wikipedia.org. The mechanism of action for halogen-based flame retardants primarily occurs in the gas phase during combustion alfa-chemistry.com. Upon heating, the carbon-iodine bonds cleave, releasing iodine radicals. These radicals are highly effective at scavenging the high-energy H• and •OH radicals that propagate the combustion chain reaction, thereby quenching the flame.

The effectiveness of halogens as flame retardants increases in the order F < Cl < Br < I alfa-chemistry.com. Although the relatively weak C-I bond can sometimes affect the light stability of a polymer, it allows the halogen to be released at a lower temperature, interfering with the combustion process at an early stage alfa-chemistry.comresearchgate.net. The high mass percentage of iodine in this compound makes it an efficient source of these flame-retardant species. It can be either additively blended into polymers or reactively incorporated into the polymer backbone to confer permanent flame-retardant properties.

Precursors for the Synthesis of Metal and Metal Chalcogenide Nanoparticles

In the field of nanoscience, aminophenols and their derivatives can play a role in the synthesis of metal nanoparticles taylorandfrancis.com. The reduction of nitrophenols to aminophenols is a model reaction frequently used to test the catalytic activity of newly synthesized metal nanoparticles mdpi.comresearchgate.net.

While not a direct precursor in the nanoparticle itself, a compound like this compound has the potential to act as a surface-modifying agent or capping ligand during nanoparticle formation. The amino group can coordinate to the surface of metal nanoparticles, preventing aggregation and controlling their size and morphology during synthesis researchgate.nettaylorandfrancis.com. This stabilization is crucial for maintaining the catalytic activity and processability of the nanoparticles. The phenolic group could also participate in binding to metal precursors, influencing the nucleation and growth of the nanocrystals.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Collect residues as hazardous waste and engage certified disposal services.
  • First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

How can solubility challenges in bioassays be methodologically addressed?

Q. Advanced

  • Surfactant-assisted dissolution : Tween 80® at 0.1–0.5% (v/v) improves homogeneity but may synergize toxicity. Include surfactant-only controls.
  • Co-solvents : Ethanol or DMSO (≤1% v/v) can enhance solubility without compromising assay validity. Validate with solvent toxicity tests .

What analytical techniques are recommended for quantifying this compound in complex matrices?

Q. Basic

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : MRM mode for specificity in biological/environmental samples.
  • Calibration curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Quality control : Spike recovery tests and limit of detection (LOD) validation .

What mechanistic hypotheses explain the toxicity of amino-substituted diiodophenols compared to other phenolic derivatives?

Q. Advanced

  • Oxidative stress : Redox cycling of the amino group may generate reactive oxygen species (ROS), as seen in 4-amino-2,6-dichlorophenol (ADCP)-induced nephrotoxicity.
  • Enzyme inhibition : Iodine’s electronegativity may disrupt cytochrome P450 or esterase activity.
  • Comparative studies : Use in vitro models (e.g., renal cortical slices) to assess metabolic activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-diiodophenol
Reactant of Route 2
4-Amino-2,6-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.